molecular formula C8H9BFNO4 B14814687 B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid CAS No. 874289-60-8

B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid

Cat. No.: B14814687
CAS No.: 874289-60-8
M. Wt: 212.97 g/mol
InChI Key: ZLWDTVKNRUIREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid is an organoboron compound with the molecular formula C8H9BFNO4 and a molecular mass of 212.97 g/mol . This compound is notable for its application in various chemical reactions, particularly in the field of organic synthesis.

Chemical Reactions Analysis

B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include palladium catalysts for the Suzuki–Miyaura coupling reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid exerts its effects involves its interaction with molecular targets and pathways in the body. The specific molecular targets and pathways involved depend on the particular application of the compound. For example, in the Suzuki–Miyaura coupling reaction, the compound interacts with palladium catalysts to form new carbon–carbon bonds .

Comparison with Similar Compounds

B-[2-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical properties and reactivity, making it valuable for specific applications in organic synthesis and other fields.

Properties

CAS No.

874289-60-8

Molecular Formula

C8H9BFNO4

Molecular Weight

212.97 g/mol

IUPAC Name

[2-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12)

InChI Key

ZLWDTVKNRUIREM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NOC)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.